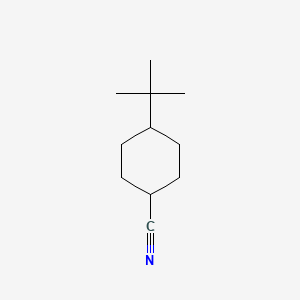

4-Tert-butylcyclohexane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylcyclohexane-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Optical Activity and Stereochemistry

The preparation of optically active tert-butylcyclohexenes demonstrates the significance of 4-tert-butylcyclohexane-1-carbonitrile in studying the stereochemistry of cyclic compounds. The research focuses on understanding optical rotation and ring dissymetry through carbon-13 NMR spectral data and ORD-curves (Sadozai, Lepoivre, Dommisse, & Alderweireldt, 2010).

2. Catalysis and Chemical Synthesis

Studies in hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent provide insights into the stereoselectivity of hydrogenation processes involving 4-tert-butylcyclohexane-1-carbonitrile derivatives (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).

3. NMR Spectroscopy and Molecular Geometry

Research on the proton spectra of tert-butylcyclohexane derivatives has provided valuable information on molecular geometry and the influence of the tert-butyl group on chemical shifts. This is crucial in understanding the structural properties of compounds like 4-tert-butylcyclohexane-1-carbonitrile (Haddon & Jackman, 1973).

4. Advanced Materials Synthesis

The development of new polymers and materials, such as cardo poly(bisbenzothiazole)s and poly(ether imide)s, utilizes 4-tert-butylcyclohexane derivatives as key intermediates, indicating the compound's role in material science (Huang, Xu, & Yin, 2006); (Liaw, Hsu, & Liaw, 2001).

5. Solid-State Reactions and Catalysis

Investigations into solid-state reactions, such as keto-enolic tautomerization and catalytic hydrogenation, highlight the significance of 4-tert-butylcyclohexane-1-carbonitrile in understanding reaction mechanisms in the solid phase (Lamartine, 1992); (Sabra & Lamartine, 1993).

properties

IUPAC Name |

4-tert-butylcyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIZGGCJCFYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylcyclohexane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2632046.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)

![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2632065.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)